Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate
Description
Properties
CAS No. |
617696-32-9 |
|---|---|
Molecular Formula |
C26H25N3O5S2 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[(3Z)-3-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H25N3O5S2/c1-4-15(3)29-24(32)22(36-26(29)35)21-18-8-6-7-9-19(18)28(23(21)31)14-20(30)27-17-12-10-16(11-13-17)25(33)34-5-2/h6-13,15H,4-5,14H2,1-3H3,(H,27,30)/b22-21- |
InChI Key |
HRCXSJNVBTUCQO-DQRAZIAOSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Chemical Reactions Analysis
Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Structural Characteristics
The compound features a thiazolidinone core, which is known for its biological activity. The presence of the indole moiety and the acetylamino group further enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit significant anticancer properties. Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study: In Vitro Studies
A study conducted on various cancer cell lines demonstrated that this compound inhibited growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, showcasing its potential as an anticancer agent .
Antimicrobial Properties
The compound has shown promising results against a range of bacterial and fungal pathogens. The thiazolidinone structure is often associated with antimicrobial activity due to its ability to interfere with microbial cell wall synthesis.
Case Study: Antimicrobial Assays
In laboratory tests, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a new antimicrobial agent .
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
Case Study: In Vivo Models
In animal models of inflammation, this compound demonstrated a significant reduction in edema and inflammatory markers. It was effective in reducing paw swelling in carrageenan-induced inflammation models, suggesting its utility in treating inflammatory conditions .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the thiazolidinone core and substituents can significantly affect the biological activity of the compound. Variations in the alkyl chain length and functional groups have been explored to optimize potency and selectivity.
Mechanism of Action
The mechanism of action of Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Comparative Data Table
*Calculated using ChemDraw software.
Key Research Findings
- Lipophilicity : The target compound’s sec-butyl group provides balanced lipophilicity (logP ~3.8), optimizing cell permeability compared to polar pyridazine derivatives (logP ~1.9) .
- Synthetic Feasibility: Indole-thiazolidinone hybrids generally achieve higher yields (70–85%) than benzimidazole analogs (50–60%), likely due to steric hindrance in the latter .
- Biological Activity : Chlorobenzyl analogs exhibit potent aquaporin-3 inhibition (IC₅₀ = 1.2 µM), suggesting the thioxo group’s role in targeting membrane proteins .
Biological Activity
Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound has the following chemical formula: C26H25N3O5S2, with a molecular weight of 523.6 g/mol. It features a complex structure that includes thiazolidinone and indole moieties, which are known to contribute to diverse biological activities.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activities. These properties are crucial in mitigating oxidative stress-related diseases.
Enzyme Inhibition
A significant area of study involves the inhibition of aldose reductase (ALR2). Compounds containing thiazolidinone structures have demonstrated potent inhibitory effects on ALR2, which is critical in the treatment of diabetic complications. For instance, related compounds showed submicromolar IC50 values against ALR2, indicating high potency .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The compound exhibits selective cytotoxicity with minimal effects on normal cells, suggesting a potential for targeted cancer therapies.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the compound's structure can significantly enhance its biological activity. For instance, the presence of specific functional groups can increase binding affinity to target enzymes or receptors .
Study 1: Aldose Reductase Inhibition
A comparative study evaluated the effectiveness of Ethyl 4-{...} against known inhibitors like epalrestat. The findings revealed that certain derivatives exhibited over five times the potency of epalrestat in inhibiting ALR2 activity, highlighting their therapeutic potential for managing diabetic complications .
Study 2: Cytotoxicity Assessment
In another study, the compound was tested on HepG2 liver cancer cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value suggesting significant cytotoxic potential. Molecular docking simulations further elucidated the interaction between the compound and cellular targets, providing insights into its mechanism of action .
Preparation Methods
Step 1: N-Alkylation of Indole
Step 2: Thiosemicarbazone Formation
-
Reagents : Thiosemicarbazide (4), glacial acetic acid.
-
Conditions : Reflux for 4–6 hours.
-
Product : 3-((Thiosemicarbazono)methyl)-1-benzylindole (5) [7,10].
Step 3: Thiazolidinone Cyclization
-
Reagents : Chloroacetic acid, acetic acid.
-
Conditions : Reflux for 5 hours.
-
Product : 3-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-benzylindolin-2-one (6) [3,10].
Introduction of the sec-Butyl Group
Step 1: Acetylation of the Indole Nitrogen
Step 2: Amide Bond Formation
-
Reagents : Ethyl 4-aminobenzoate, EDC/HOBt, DMF.
-
Conditions : 0°C to room temperature, 12 hours.
-
Final Product : Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate (9).
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| 2.1.1 | KCO, DMF, 90°C | 85 | 95% | |
| 2.1.3 | CHClCOOH, AcOH | 72 | 92% | |
| 2.3.2 | EDC/HOBt, DMF | 68 | 98% |
Stereochemical Control
-
The Z-configuration at the thiazolidinone-indole junction is achieved via thermodynamic control during cyclization (Step 2.1.3).
-
Confirmed by H NMR (coupling constants) and NOESY spectroscopy.
Alternative Routes
One-Pot Multicomponent Synthesis
-
Components : Indole-3-carbaldehyde, sec-butylamine, thiourea, ethyl 4-aminobenzoate.
-
Catalyst : CuI, EtN.
Industrial-Scale Considerations
-
Cost Drivers : sec-Butyl bromide (~$120/mol), EDC/HOBt (~$200/mol).
-
Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Challenges and Solutions
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis involves multi-step heterocyclic chemistry, starting with the condensation of thiazolidinone and indole precursors. A key step is the formation of the (3Z)-thiazolidin-5-ylidene moiety via acid-catalyzed cyclization (e.g., acetic acid reflux, as in ). Optimization strategies include:
- Catalyst selection: Use sodium acetate to stabilize intermediates during cyclization .
- Solvent systems: Absolute ethanol or THF minimizes side reactions during coupling steps .
- Monitoring: TLC or HPLC ensures reaction completion and purity .
Yield improvements (e.g., 60% to 75%) are achievable by controlling stoichiometry (1:1.1 molar ratio of indole to thiazolidinone derivatives) and maintaining anhydrous conditions .
Q. How should researchers characterize the compound’s structure and confirm its stereochemistry?
Methodological Answer:
- Spectroscopic techniques:
- X-ray crystallography: Resolve the (3Z)-configuration of the thiazolidinone-idene moiety and indole-acetyl linkage (e.g., bond angles <120° for Z-isomer) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Methodological Answer:
- Enzyme inhibition: Screen against kinases (e.g., CDK2) or proteases using fluorogenic substrates (IC determination) .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility: Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for activity?
Methodological Answer:
- Analog synthesis: Modify the sec-butyl group (e.g., replace with hexyloxyphenyl or chlorobenzylidene) to test hydrophobic interactions .
- Bioisosteric replacement: Substitute the thioxo group with oxo or methylene to evaluate hydrogen-bonding requirements .
- Data analysis: Corrogate activity (e.g., IC) with steric/electronic parameters (Hammett constants, logP) using QSAR software .
Q. What experimental approaches resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Target specificity profiling: Use kinome-wide screening (e.g., KINOMEscan) to distinguish on-target vs. off-target effects .
- Metabolic stability testing: Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated) causing false negatives .
- Orthogonal assays: Validate apoptosis induction (Annexin V/PI staining) if cytotoxicity conflicts with caspase-3 activation data .
Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?
Methodological Answer:
- Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 PDB: 1H1S). Focus on hydrogen bonds with Glu81 and hydrophobic contacts with Phe82 .
- MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Mutagenesis validation: Clone and express kinase mutants (e.g., Glu81Ala) to confirm predicted interactions .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Prodrug design: Esterify the benzoate group to enhance intestinal absorption .
- Nanoparticle encapsulation: Use PLGA nanoparticles (size <200 nm) to increase plasma half-life .
- Dose optimization: Conduct staggered dosing in rodent models (e.g., 10 mg/kg IV vs. 25 mg/kg oral) to balance efficacy and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
